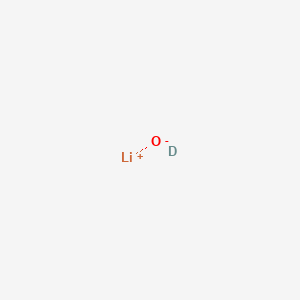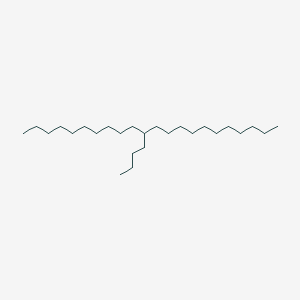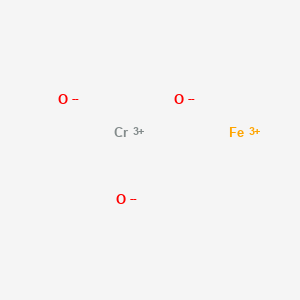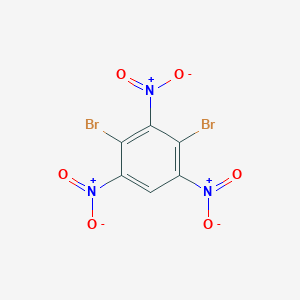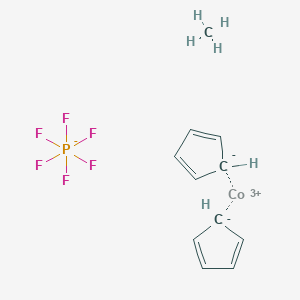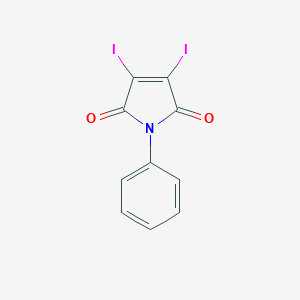
3,4-Diiodo-1-phenyl-1H-pyrrole-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Diiodo-1-phenyl-1H-pyrrole-2,5-dione (DIPP) is a synthetic compound that has gained significant attention in scientific research due to its unique properties. It is a halogenated pyrrole derivative that has been shown to have potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In
Mechanism Of Action
The mechanism of action of 3,4-Diiodo-1-phenyl-1H-pyrrole-2,5-dione is not fully understood. However, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are involved in inflammation and pain. 3,4-Diiodo-1-phenyl-1H-pyrrole-2,5-dione has also been shown to have antioxidant properties and may protect against oxidative stress.
Biochemical And Physiological Effects
3,4-Diiodo-1-phenyl-1H-pyrrole-2,5-dione has been shown to have anti-inflammatory and anti-tumor effects in vitro and in vivo. It has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative disorders. Additionally, 3,4-Diiodo-1-phenyl-1H-pyrrole-2,5-dione has been shown to have antioxidant properties and may protect against oxidative stress.
Advantages And Limitations For Lab Experiments
One advantage of using 3,4-Diiodo-1-phenyl-1H-pyrrole-2,5-dione in lab experiments is its relatively simple synthesis method. It can be easily synthesized using standard laboratory equipment. Additionally, 3,4-Diiodo-1-phenyl-1H-pyrrole-2,5-dione has unique properties that make it a useful starting material for the synthesis of complex organic molecules.
One limitation of using 3,4-Diiodo-1-phenyl-1H-pyrrole-2,5-dione in lab experiments is its limited solubility in water. This can make it difficult to work with in aqueous solutions. Additionally, the mechanism of action of 3,4-Diiodo-1-phenyl-1H-pyrrole-2,5-dione is not fully understood, which can make it challenging to interpret experimental results.
Future Directions
There are several potential future directions for research on 3,4-Diiodo-1-phenyl-1H-pyrrole-2,5-dione. One area of interest is the development of 3,4-Diiodo-1-phenyl-1H-pyrrole-2,5-dione-based materials for use in organic electronics. 3,4-Diiodo-1-phenyl-1H-pyrrole-2,5-dione has unique properties that make it a promising building block for the synthesis of novel organic materials.
Another area of interest is the investigation of 3,4-Diiodo-1-phenyl-1H-pyrrole-2,5-dione as a potential therapeutic agent for the treatment of neurodegenerative disorders. 3,4-Diiodo-1-phenyl-1H-pyrrole-2,5-dione has been shown to have neuroprotective effects and may be useful in the treatment of Alzheimer's disease and other neurodegenerative disorders.
In conclusion, 3,4-Diiodo-1-phenyl-1H-pyrrole-2,5-dione is a synthetic compound that has gained significant attention in scientific research due to its unique properties. It has potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. Further research is needed to fully understand its mechanism of action and to explore its potential applications in these fields.
Synthesis Methods
The synthesis of 3,4-Diiodo-1-phenyl-1H-pyrrole-2,5-dione involves the reaction of 3,4-dihydroxyphenylacetic acid with iodine and acetic anhydride. The resulting product is then treated with oxalyl chloride and pyrrole to yield 3,4-Diiodo-1-phenyl-1H-pyrrole-2,5-dione. The synthesis method is relatively straightforward and can be carried out using standard laboratory equipment.
Scientific Research Applications
3,4-Diiodo-1-phenyl-1H-pyrrole-2,5-dione has shown potential applications in various fields of scientific research. In medicinal chemistry, it has been shown to have anti-inflammatory and anti-tumor properties. It has also been investigated as a potential therapeutic agent for the treatment of Alzheimer's disease and other neurodegenerative disorders.
In materials science, 3,4-Diiodo-1-phenyl-1H-pyrrole-2,5-dione has been used as a building block for the synthesis of novel organic materials. Its unique properties, such as its halogenation and pyrrole ring, make it a useful starting material for the synthesis of complex organic molecules.
properties
CAS RN |
15051-40-8 |
|---|---|
Product Name |
3,4-Diiodo-1-phenyl-1H-pyrrole-2,5-dione |
Molecular Formula |
C10H5I2NO2 |
Molecular Weight |
424.96 g/mol |
IUPAC Name |
3,4-diiodo-1-phenylpyrrole-2,5-dione |
InChI |
InChI=1S/C10H5I2NO2/c11-7-8(12)10(15)13(9(7)14)6-4-2-1-3-5-6/h1-5H |
InChI Key |
MMTOMXCXSFHOJC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C(=O)C(=C(C2=O)I)I |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=C(C2=O)I)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(E)-2-Phenylethenyl]benzonitrile](/img/structure/B76160.png)
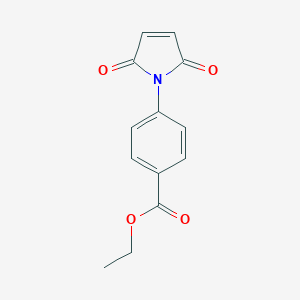
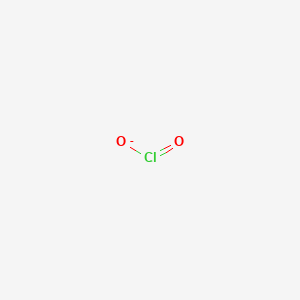
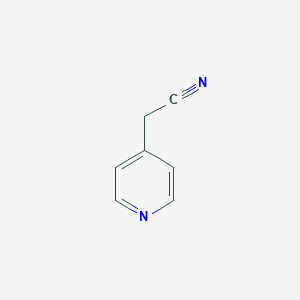
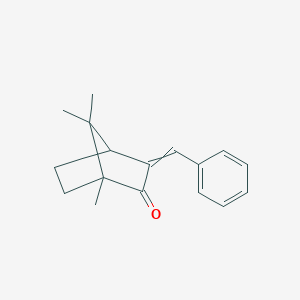
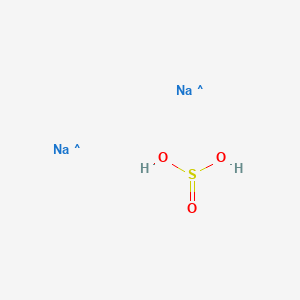
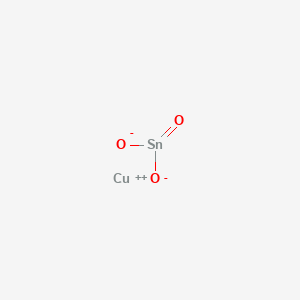
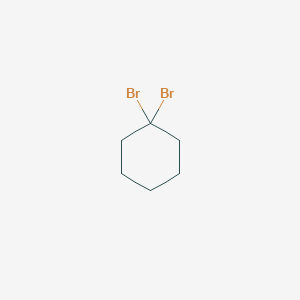
![2-Amino-4-[(3,4-diaminophenyl)sulfonyl]phenylamine](/img/structure/B76174.png)
